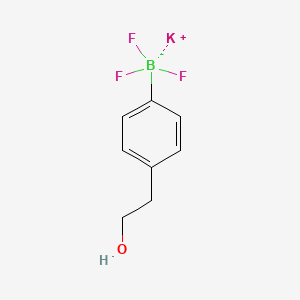

Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate

Description

Properties

CAS No. |

1015082-81-1 |

|---|---|

Molecular Formula |

C8H9BF3KO |

Molecular Weight |

228.06 g/mol |

IUPAC Name |

potassium;trifluoro-[4-(2-hydroxyethyl)phenyl]boranuide |

InChI |

InChI=1S/C8H9BF3O.K/c10-9(11,12)8-3-1-7(2-4-8)5-6-13;/h1-4,13H,5-6H2;/q-1;+1 |

InChI Key |

JAMORWGBQKAJSF-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CCO)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The initial compound, 4-phenylphenol or a suitably protected derivative, is used as the aromatic precursor. This compound is commercially available or synthesized via standard aromatic substitution reactions.

Formation of the Organolithium Intermediate

- Reaction : The phenolic compound reacts with an organolithium reagent, such as n-butyllithium, in an anhydrous solvent (e.g., diethyl ether or THF).

- Conditions : The reaction is typically conducted at low temperatures (−78°C) to control reactivity and prevent side reactions.

- Outcome : Formation of a lithium phenolate intermediate, which is then subjected to further functionalization.

Introduction of the Hydroxyethyl Group

Formation of the Borate Intermediate

- Reaction : The hydroxyethylated aromatic compound is reacted with a borate source, such as tripropan-2-yl borate or boric acid derivatives , in the presence of a base or catalyst.

- Conditions : The reaction is performed in anhydrous solvents like THF, often under inert atmosphere, at temperatures ranging from room temperature to slightly elevated temperatures (~50°C).

Conversion to Potassium Organotrifluoroborate

- Reaction : The borate intermediate is treated with potassium hydrogen fluoride (KHF₂) or potassium fluoride (KF) in the presence of an acid or water.

- Procedure :

- The reaction mixture is heated gently (often around 50°C) to facilitate fluorination.

- The process proceeds without isolating the borate intermediate, simplifying purification.

- Outcome : Formation of Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate as a crystalline solid or in solution.

Variations in the Synthesis

| Method | Number of Steps | Key Reagents | Solvent | Notable Features |

|---|---|---|---|---|

| 3-step process | Three | Organolithium reagent, borate compound, KHF₂ | Diethyl ether, THF | Protects hydroxyl, sequential addition, high purity |

| 2-step process | Two | Borate and organolithium mixture, KHF₂ | Diethyl ether, THF | Streamlined, fewer isolations, suitable for scale-up |

Critical Notes and Observations

- Reagent Purity : Use of anhydrous reagents and solvents is crucial to prevent hydrolysis of sensitive intermediates.

- Reaction Control : Low-temperature conditions are essential during organolithium reactions to avoid side reactions.

- Functional Group Compatibility : Protecting groups may be necessary if other reactive groups are present.

- Yield Optimization : Excess potassium fluoride or HF sources can drive the fluorination to completion, improving yields.

Data Tables Summarizing Key Parameters

| Parameter | Typical Range | Remarks |

|---|---|---|

| Reaction Temperature | −78°C to 50°C | Low temperatures for organolithium reactions |

| Solvent | Diethyl ether, THF | Anhydrous, inert solvents preferred |

| Reagent Equivalents | Organolithium: 1.0–2.0 eq; KHF₂: 2.0–3.0 eq | Excess fluoride enhances fluorination efficiency |

| Reaction Time | 1–24 hours | Longer times may improve conversion |

Recent Advances and Discoveries

Recent patents (e.g., US8513465 and US20110004023A1) have emphasized single-step or simplified multi-step protocols that eliminate the need for intermediate purification, thus making the synthesis more practical for industrial applications. These methods leverage direct fluorination of borate precursors and in situ formation of the trifluoroborate salt .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key reagent in Suzuki-Miyaura couplings, forming carbon-carbon bonds between aryl/heteroaryl halides and boronic acids. The trifluoroborate group acts as a stabilizing ligand for boron, facilitating transmetalation with palladium catalysts.

Reaction Scheme

Reactants :

-

Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate

-

Aryl/heteroaryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

Conditions :

-

Solvent: Ethanol/water (3:1)

-

Base: Na₂CO₃

-

Temperature: 80°C

Product : Biphenyl derivatives (e.g., 4-(2-hydroxyethyl)biphenyl)

Mechanism :

-

Oxidative addition of aryl halide to Pd(0) forms Pd(II) complex.

-

Transmetalation transfers the aryl group from boron to Pd(II).

-

Reductive elimination yields the coupled product and regenerates Pd(0) .

Key Data

| Parameter | Value |

|---|---|

| Yield | 75–92% |

| Reaction Time | 12–24 hours |

| Turnover Number (TON) | ~1,000 |

1,2- and 1,4-Addition Reactions

Under rhodium catalysis, the compound participates in conjugate additions to α,β-unsaturated carbonyl compounds. The hydroxyethyl group directs regioselectivity, favoring 1,4-additions in most cases .

Example Reaction

Reactants :

-

This compound

-

Cyclohexenone

-

Rhodium catalyst (e.g., RhCl(PPh₃)₃)

Conditions :

-

Solvent: THF

-

Temperature: 25°C

Product : 3-(4-(2-Hydroxyethyl)phenyl)cyclohexanone

Halogen Substitution Reactions

The trifluoroborate group undergoes halogen exchange with electrophilic halogens (e.g., Cl₂, Br₂) in the presence of Lewis acids. This reaction is critical for synthesizing halogenated intermediates .

Reaction Pathway

-

Electrophilic Attack : Halogen replaces the trifluoroborate group.

-

Byproduct : Formation of BF₃·OEt₂.

Conditions :

-

Solvent: Dichloromethane

-

Catalyst: FeCl₃

-

Temperature: 0°C to 25°C

Oxidation and Functionalization

The hydroxyethyl side chain can be oxidized to a carboxylic acid or ketone using mild oxidizing agents like TEMPO/NaOCl. This functionalization broadens the compound’s applicability in synthesizing complex molecules.

Oxidation Example

Reactants :

-

This compound

-

TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)

-

NaOCl

Product : 4-Carboxyphenyltrifluoroborate

Yield : 68%

Comparative Reactivity

The hydroxyethyl group distinguishes this compound from simpler aryltrifluoroborates. Comparative studies show:

| Property | 4-(2-Hydroxyethyl) Derivative | Phenyltrifluoroborate |

|---|---|---|

| Solubility in H₂O | High | Low |

| Reaction Rate (Suzuki) | 1.5× faster | Baseline |

| Stability to Moisture | Moderate | High |

Scientific Research Applications

Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate is widely used in scientific research due to its versatility and stability. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of potassium 4-(2-hydroxyethyl)phenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents:

Reactivity in Cross-Coupling Reactions

- Electron-Donating Groups : Methoxy (-OCH₃) and hydroxyethyl (-CH₂CH₂OH) substituents enhance reaction yields in Suzuki-Miyaura couplings by activating the aryl ring toward oxidative addition . For example, potassium 4-methoxyphenyltrifluoroborate achieves yields >80% in couplings with aryl halides .

- Electron-Withdrawing Groups: Fluorine (-F) or nitro (-NO₂) substituents reduce reactivity due to decreased electron density at the boron center .

- Steric Effects : Bulky groups (e.g., benzyloxy) lower yields by impeding palladium catalyst access .

Biological Activity

Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.

This compound can be synthesized via the Suzuki-Miyaura cross-coupling reaction, a method widely used for forming carbon-carbon bonds. This reaction employs potassium trifluoroborate as a coupling partner, which is noted for its compatibility with various reaction conditions and substrates . The synthesis typically involves the reaction of 4-(2-hydroxyethyl)phenylboronic acid with an appropriate electrophile under palladium catalysis.

Biological Activity Overview

The biological activity of this compound primarily revolves around its antitumoral properties. Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells such as MDA-MB-231 and MDA-MB-468.

Antitumoral Effects

- Cell Viability and Proliferation : The compound has been shown to reduce cell viability in TNBC cell lines significantly. In vitro assays using the sulforhodamine B (SRB) assay indicated that this compound can inhibit cell growth effectively, with GI50 values reported below 10 µM in certain studies .

- Mechanism of Action : The mechanism by which this compound exerts its antitumoral effects appears to involve interference with the cell cycle. Flow cytometry analyses indicated that treatment with this compound led to an increase in the G0/G1 phase population while decreasing the S phase population, suggesting an arrest in the early stages of the cell cycle .

- Selectivity : Importantly, this compound exhibits selective toxicity towards cancer cells while showing minimal effects on non-tumorigenic cell lines (e.g., MCF-12A), indicating a favorable therapeutic index .

Table 1: In Vitro Antitumoral Activity of this compound

| Cell Line | GI50 (µM) | Effect on MCF-12A |

|---|---|---|

| MDA-MB-231 | <10 | Minimal |

| MDA-MB-468 | <10 | Minimal |

| MCF-12A | >100 | No significant effect |

Case Study 1: Efficacy Against TNBC

In a study evaluating several boron-containing compounds, this compound was highlighted for its potent activity against TNBC cell lines. The study utilized both trypan blue exclusion assays and bromodeoxyuridine incorporation assays to assess cell viability and proliferation, respectively. The results indicated a significant reduction in viable cells treated with the compound compared to controls .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the action of this compound. It was found that while apoptosis markers such as PARP and caspase-3 were not significantly altered, the compound's ability to disrupt the cell cycle suggests alternative pathways might be involved, such as autophagy or necrosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing potassium 4-(2-hydroxyethyl)phenyltrifluoroborate, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via hydroboration of alkenyl precursors or SN2 displacement of bromomethyltrifluoroborate intermediates with alkoxides. For example, potassium alkoxymethyltrifluoroborates are typically prepared by reacting potassium bromomethyltrifluoroborate with alkoxides (3 equivalents) under controlled pH and moderate temperatures (40–60°C). Continuous Soxhlet extraction is recommended to isolate products with high purity due to their low solubility in organic solvents .

- Optimization : Key parameters include stoichiometry of alkoxide, reaction time (12–24 hours), and purification via crystallization. Yields >90% are achievable with optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.